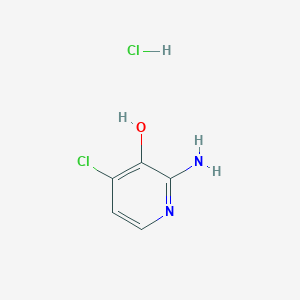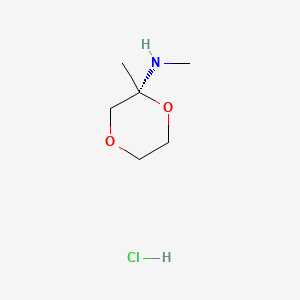
(2-Aminopropyl)(2-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-アミノプロピル)(2-フェニルエチル)アミンは、フェネチルアミン類に属する有機化合物です。この化合物は、同一の窒素原子にアミノプロピル基とフェニルエチル基の両方が結合していることが特徴です。フェネチルアミンは、その広範な生物学的活性で知られており、様々な天然化合物や合成化合物に見られます。
製法
合成経路および反応条件
(2-アミノプロピル)(2-フェニルエチル)アミンの合成は、通常、2-フェニルエチルアミンと2-ブロモプロパンを塩基性条件下で反応させることで行われます。この反応は求核置換反応を介して進行し、2-フェニルエチルアミンのアミン基が2-ブロモプロパンの求電子性炭素を攻撃することで、目的の生成物が生成されます。
反応条件:
試薬: 2-フェニルエチルアミン、2-ブロモプロパン
溶媒: 無水エタノール
温度: 還流条件
触媒: 炭酸カリウム (K2CO3)
工業的製造方法
工業的な環境では、(2-アミノプロピル)(2-フェニルエチル)アミンの製造は、連続フローリアクターを用いて規模を拡大することができます。この方法は、反応条件をより適切に制御し、収率を向上させることができます。固定化触媒と自動化システムの使用は、プロセス効率をさらに高めます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopropyl)(2-phenylethyl)amine typically involves the reaction of 2-phenylethylamine with 2-bromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the electrophilic carbon of 2-bromopropane, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-phenylethylamine, 2-bromopropane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Catalyst: Potassium carbonate (K2CO3)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of immobilized catalysts and automated systems further enhances the efficiency of the process.
化学反応の分析
反応の種類
(2-アミノプロピル)(2-フェニルエチル)アミンは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するイミンまたはニトリルを生成するように酸化することができます。
還元: 還元反応により、この化合物を2級または3級アミンに変換することができます。
置換: アミン基は、ハロゲン化アルキルまたはスルホニルクロリドとの求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) を酸性媒体中で使用します。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) を無水エーテル中で使用します。
置換: ハロゲン化アルキル (例:ヨウ化メチル) またはスルホニルクロリド (例:トルエンスルホニルクロリド) を、水酸化ナトリウム (NaOH) などの塩基の存在下で反応させます。
生成される主な生成物
酸化: イミンまたはニトリル
還元: 2級または3級アミン
置換: アルキル化またはスルホニル化されたアミン
科学的研究の応用
(2-アミノプロピル)(2-フェニルエチル)アミンは、科学研究において幅広い応用があります。
化学: より複雑な有機分子の合成のための構成単位として使用されます。
生物学: 神経伝達における役割と中枢神経系への潜在的な影響について研究されています。
医学: 医薬品化合物の前駆体として、その潜在的な治療的用途について調査されています。
工業: 特殊化学品の製造および有機合成における中間体として使用されています。
作用機序
(2-アミノプロピル)(2-フェニルエチル)アミンの作用機序は、神経伝達物質受容体や酵素など、様々な分子標的との相互作用を伴います。この化合物は、トレースアミン関連受容体1 (TAAR1) のリガンドとして作用し、ドーパミン、ノルエピネフリン、セロトニンなどのモノアミン神経伝達物質の放出と再取り込みを調節します。この相互作用は、気分、認知、行動に影響を与える可能性があります。
類似化合物の比較
類似化合物
フェネチルアミン: 中枢神経系興奮剤として作用する天然モノアミンアルカロイドです。
アンフェタミン: 注意欠陥多動性障害 (ADHD) やナルコレプシーの治療に用いられる強力な中枢神経系興奮剤です。
メタンフェタミン: 中枢神経系に影響を与える強力な、非常に依存性が高い興奮剤です。
独自性
(2-アミノプロピル)(2-フェニルエチル)アミンは、その二重の官能基が、様々な化学反応に関与し、複数の分子標的に相互作用することができるため、独特です。この汎用性により、研究および工業的な用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.
Uniqueness
(2-Aminopropyl)(2-phenylethyl)amine is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
InChIキー |
WKOORXPJCFZZDN-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)





![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

